

Quality Control Parameters for Z-Tyr-OtBu: A Comparative Technical Guide

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Compound of Interest

Compound Name: Z-Tyr-OtBu H₂O

Cat. No.: B7888755

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Executive Summary & Molecule Definition

Z-Tyr-OtBu (N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester) is a specialized amino acid derivative used primarily in solution-phase peptide synthesis and the production of modified tyrosine analogues (e.g., phosphotyrosine, O-alkylated tyrosine).[1][2]

Unlike the more common solid-phase building block Z-Tyr(tBu)-OH (where the side chain is protected), Z-Tyr-OtBu features a protected C-terminus (tert-butyl ester) and a free phenolic hydroxyl group.[1][2] This structural distinction is critical: it allows for selective modification of the tyrosine side chain while the N- and C-termini remain orthogonally protected.[1][2]

- Chemical Name: N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester[1][2]
- CAS Number: 16881-33-7 (often supplied as monohydrate)[1][2][3]
- Formula: C₂₁H₂₅NO₅ (Monohydrate: C₂₁H₂₅NO₅[2]·H₂O)
- Molecular Weight: 371.43 g/mol (Anhydrous)[2][4]

This guide objectively compares Z-Tyr-OtBu against alternative protected tyrosines and outlines a rigorous Quality Control (QC) framework to ensure its suitability for GMP and research applications.[1][2]

Comparative Analysis: Why Choose Z-Tyr-OtBu?

In complex peptide synthesis, the choice of starting material dictates the synthetic strategy. The table below compares Z-Tyr-OtBu with its primary functional alternatives.

Table 1: Comparative Performance of Tyrosine Building Blocks

Feature	Z-Tyr-OtBu (Subject)	Z-Tyr-OMe (Alternative 1)	Fmoc-Tyr(tBu)-OH (Alternative 2)
Primary Utility	Solution-phase synthesis; Side-chain modification (Phosphorylation/Alkylation).[1][2]	Solution-phase synthesis; Low-cost intermediate.[1][2]	Solid-Phase Peptide Synthesis (SPPS).[1][2]
C-Term Protection	tert-Butyl Ester (OtBu)	Methyl Ester (OMe)	Free Carboxyl (-OH)
Deprotection Condition	Acid labile (TFA/DCM).[2] Mild.	Base labile (LiOH/NaOH) or Hydrazine.[2]	Not applicable (Carboxyl is free).[2]
Orthogonality	Excellent. Z (H ₂ /Pd) and OtBu (Acid) are fully orthogonal.[2]	Moderate. Base hydrolysis can cause racemization or aspartimide formation in peptides.[1][2]	N/A (Used for coupling, not as a C-term block).
Side Chain Status	Free Phenol (-OH)	Free Phenol (-OH)	Protected Ether (-OtBu)
Key Risk	Hydrolysis to Z-Tyr-OH during storage if wet.[2]	Saponification is slow; risk of racemization.[1][2]	Side chain is blocked; cannot be modified.

Strategic Insight: Z-Tyr-OtBu is superior to Z-Tyr-OMe when the peptide sequence contains base-sensitive residues (e.g., Asp, Asn) because the C-terminal OtBu group can be removed with acid (TFA), avoiding the harsh basic conditions required to remove a methyl ester.[2]

Critical Quality Control Parameters

To ensure the "self-validating" nature of the raw material, the following QC parameters must be controlled. The presence of specific impurities (like Z-Tyr-OH) directly correlates to the efficiency of the subsequent coupling or modification steps.[\[1\]](#)[\[2\]](#)

Table 2: Recommended Specification Sheet for Z-Tyr-OtBu

Parameter	Acceptance Criteria	Criticality & Rationale
Appearance	White to off-white crystalline powder	High. Yellowing indicates oxidation of the free phenol.[1][2]
Identification	¹ H-NMR, MS, IR conform to structure	High. Must confirm Z-group (phenyl protons) and tBu (singlet ~1.4 ppm).
Purity (HPLC)	≥ 98.0%	High. Low purity leads to difficult purification of final peptide.[2]
Impurity: Z-Tyr-OH	≤ 0.5%	Critical. Hydrolysis product.[1][2] Acts as a chain terminator or competes in coupling if carboxyl is activated.[1][2]
Impurity: Z-Tyr(tBu)-OtBu	≤ 0.3%	Medium. Over-alkylation byproduct (side chain ether).[2] Inert to modification reagents.[1][2]
Chiral Purity	≥ 99.5% L-Isomer	Critical. Stereochemistry is set. <0.5% D-isomer is required to prevent diastereomer formation.[1][2]
Water Content (KF)	4.0% – 6.0% (if Monohydrate)	High. Anhydrous material is hygroscopic.[2] Monohydrate is stable but stoichiometry must be known for precise weighing.[1][2]
Specific Rotation	(Report Value)	Medium. Identity check. Must match established reference standard.

Experimental Protocols & Methodologies

Protocol A: Reversed-Phase HPLC for Purity & Impurity Profiling

This method separates the hydrophobic ester (Z-Tyr-OtBu) from the more polar hydrolysis product (Z-Tyr-OH).[1][2]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m) or equivalent.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]
- Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.[1][2]
- Temperature: 25°C.
- Detection: UV at 214 nm (amide bond) and 280 nm (aromatic ring).[2]
- Gradient:
 - 0 min: 20% B
 - 20 min: 80% B (Linear gradient)[2]
 - 25 min: 80% B
 - 26 min: 20% B
- System Suitability: Resolution (R_s) between Z-Tyr-OH (RT ~8 min) and Z-Tyr-OtBu (RT ~14 min) must be > 2.0.

Protocol B: Chiral HPLC for Enantiomeric Purity

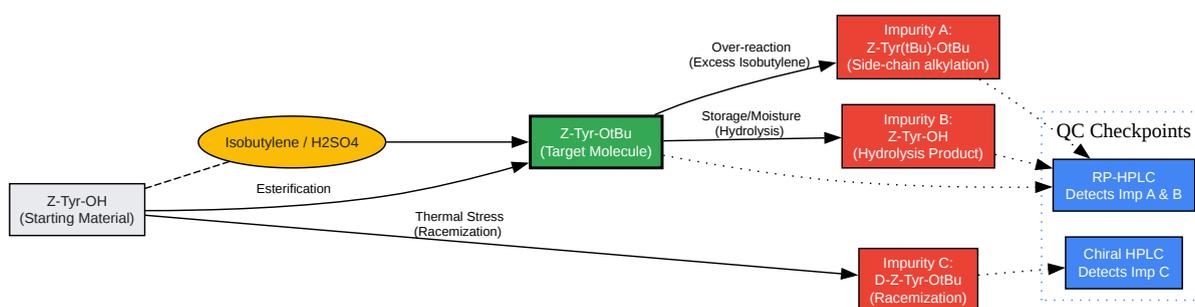
Since esterification can induce racemization, direct chiral analysis is mandatory.

- Column: Chiralpak IA or IC (Amylose-based immobilized phase).[1][2]
- Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV at 254 nm.[1][2]
- Expected Result: The D-isomer (impurity) typically elutes before the L-isomer (major peak).
[2] Calculate % ee = (Area L - Area D) / (Area L + Area D) * 100.[2]

Visualizing the Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway of Z-Tyr-OtBu and the origin of critical impurities tracked in the QC process.



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Figure 1: Synthesis pathway showing the origin of critical impurities (Side-chain alkylation, Hydrolysis, Racemization) and their respective QC detection methods.

Storage and Stability Guidelines

To maintain the defined QC parameters, Z-Tyr-OtBu requires specific handling:

- Hygroscopicity: The product is often a monohydrate.[1][2] Store in a tightly sealed container with desiccant.

- Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow hydrolysis of the ester.[1][2]

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